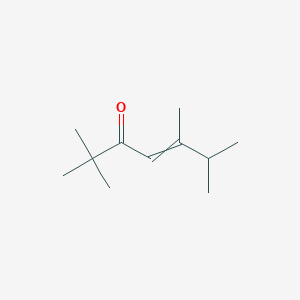![molecular formula C19H26N4O2 B14398886 N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea CAS No. 87653-26-7](/img/structure/B14398886.png)
N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridazinone moiety, which is a six-membered ring containing two nitrogen atoms and a ketone group The phenyl group attached to the pyridazinone ring adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is reacted with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butyl Chain: The butyl chain can be attached through a nucleophilic substitution reaction, where the pyridazinone derivative is reacted with a butyl halide in the presence of a base such as potassium carbonate.
Formation of the Urea Linkage: The final step involves the reaction of the butylated pyridazinone derivative with butyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea involves its interaction with specific molecular targets. The pyridazinone moiety can interact with enzymes or receptors, leading to modulation of their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the urea linkage can form hydrogen bonds with target proteins. These interactions can result in the inhibition or activation of specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea
- N-(4-Bromophenyl)-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- N-Butyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
Uniqueness
N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl chain and the urea linkage differentiates it from other pyridazinone derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Propiedades
Número CAS |
87653-26-7 |
|---|---|
Fórmula molecular |
C19H26N4O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-butyl-3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]urea |
InChI |
InChI=1S/C19H26N4O2/c1-2-3-13-20-19(25)21-14-7-8-15-23-18(24)12-11-17(22-23)16-9-5-4-6-10-16/h4-6,9-12H,2-3,7-8,13-15H2,1H3,(H2,20,21,25) |
Clave InChI |
FEDHVWWCAIHXAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


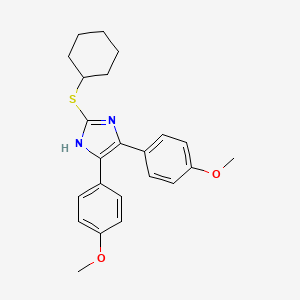


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
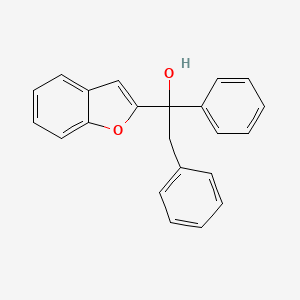
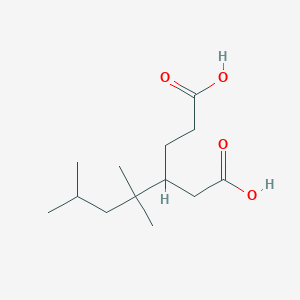

![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

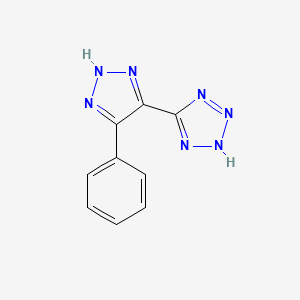
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
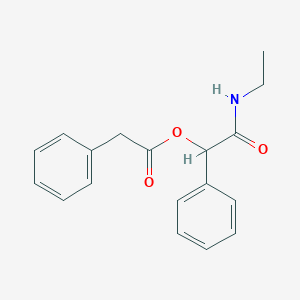
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
